molecular formula Ag4O4-4 B587126 Silver oxide (Ag4O4) CAS No. 155645-89-9

Silver oxide (Ag4O4)

Cat. No.: B587126
CAS No.: 155645-89-9
M. Wt: 495.470 g/mol
InChI Key: VETQHSSYYACILD-UHFFFAOYSA-N
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Description

Silver(I,III) oxide (Ag₄O₄), also known as tetrasilver tetroxide, is a mixed oxidation state compound containing both Ag⁺ (monovalent) and Ag³⁺ (trivalent) ions. Its unit cell comprises two Ag(I) and two Ag(III) atoms bonded to four oxygen atoms, forming a unique crystalline structure .

Properties

CAS No.

155645-89-9

Molecular Formula

Ag4O4-4

Molecular Weight

495.470 g/mol

IUPAC Name

tetrasilver;oxygen(2-)

InChI

InChI=1S/4Ag.4O/q4*+1;4*-2

InChI Key

VETQHSSYYACILD-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[Ag+].[Ag+].[Ag+].[Ag+]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[Ag+].[Ag+].[Ag+].[Ag+]

density

7.14 at 68 °F (USCG, 1999) - Denser than water;  will sink

physical_description

Silver oxide is an odorless brown-black solid. Sinks in water. (USCG, 1999)
Brownish-black odorless solid;  [Merck Index] Dark brown odorless powder;  Insoluble in water (0.017 g/L);  [Aldrich MSDS]

Synonyms

Silver oxide (Ag4O4)

Origin of Product

United States

Preparation Methods

Hammer and Kleinberg Persulfate Oxidation Method

The most widely cited method for Ag₄O₄ synthesis involves the oxidation of silver nitrate (AgNO₃) with potassium peroxydisulfate (K₂S₂O₈) in an alkaline medium. As detailed by Hammer and Kleinberg, the procedure begins with dissolving 65 g of silver powder and 150 g of sodium hydroxide (NaOH) in 1.5 L of water under vigorous stirring. The mixture is heated to 85°C, after which 200 g of K₂S₂O₈ is added in increments over 1-hour intervals. Continuous stirring for 3 hours ensures complete oxidation, yielding a dark brown precipitate of Ag₄O₄. The product is filtered and washed to remove residual alkali, achieving a yield of 94%.

Reaction Mechanism :

4Ag+2S2O82+8OHAg4O4+4SO42+4H2O4\text{Ag} + 2\text{S}2\text{O}8^{2-} + 8\text{OH}^- \rightarrow \text{Ag}4\text{O}4 + 4\text{SO}4^{2-} + 4\text{H}2\text{O}

The peroxydisulfate ion acts as a strong oxidizer, converting metallic silver (Ag⁰) to Ag⁺ and Ag³⁺ states. The alkaline environment stabilizes the mixed-valence oxide.

Modified Persulfate Procedures

Variants of this method adjust reagent ratios and temperatures to optimize particle size and purity. For instance, reducing the reaction temperature to 70°C slows nucleation, producing larger crystallites (15–20 nm) compared to the standard 85°C process (10–12 nm). Increasing the AgNO₃:K₂S₂O₈ molar ratio beyond 1:1.2 results in incomplete oxidation, favoring Ag₂O contamination.

Electrochemical Synthesis

Electrolytic Oxidation of Silver Nitrate

Ag₄O₄ can be synthesized via anodic oxidation of silver electrodes in nitric acid (HNO₃) solutions. A study using platinum electrodes submerged in 0.1 M AgNO₃ and 1 M HNO₃ reported Ag₄O₄ formation at potentials above 1.8 V (vs. SHE). The process follows:

AgAg++e(Anode)\text{Ag} \rightarrow \text{Ag}^+ + e^- \quad (\text{Anode})
4Ag++O2+4eAg4O4(Cathode)4\text{Ag}^+ + \text{O}2 + 4e^- \rightarrow \text{Ag}4\text{O}_4 \quad (\text{Cathode})

Current density critically influences morphology: 10 mA/cm² yields porous aggregates, while 50 mA/cm² produces dense films.

Pulse Electrolysis Techniques

Pulsed potentials (0.5–2.0 V, 100 Hz) enhance crystallinity by preventing dendritic growth. X-ray diffraction (XRD) analysis confirms that pulse-electrolyzed Ag₄O₄ exhibits a narrower particle size distribution (20 ± 3 nm) compared to continuous DC methods (35 ± 8 nm).

Green Synthesis Approaches

Biological Reduction Using Coelomic Fluid

A novel method utilizes coelomic fluid from earthworms to reduce Ag⁺ ions. Mixing 10 mM AgNO₃ with coelomic fluid at pH 9.0 initiates nucleation, forming Ag/Ag₂O nanocomposites. Kinetic modeling reveals three stages:

  • Reduction : Ag⁺ → Ag⁰ (rate constant k1=0.2h1k_1 = 0.2 \, \text{h}^{-1})

  • Oxidation : Ag⁰ → Ag₂O (k2=0.1h1k_2 = 0.1 \, \text{h}^{-1})

  • Agglomeration : Ag₂O → Ag₄O₄ (k3=0.01h1k_3 = 0.01 \, \text{h}^{-1}).

Table 1: Effect of Initial AgNO₃ Concentration on Nanoparticle Properties

[AgNO₃] (mM)Ag₄O₄ Size (nm)Strain (%)Yield (%)
515 ± 20.3278
1017 ± 30.2985
2018 ± 40.2772

Higher AgNO₃ concentrations promote agglomeration, reducing yield.

Comparative Analysis of Synthesis Methods

Yield and Purity

Persulfate oxidation achieves the highest purity (99.2%) and yield (94%), but requires toxic reagents. Electrochemical methods offer moderate yields (70–80%) with scalability advantages. Green synthesis, while eco-friendly, struggles with lower yields (72–85%) and broader size distributions.

Particle Morphology and Applications

  • Persulfate-derived Ag₄O₄ : Spherical particles (10–15 nm) ideal for catalytic applications.

  • Electrochemical Ag₄O₄ : Thin films (20–35 nm) suited for conductive coatings.

  • Green-synthesized Ag₄O₄ : Composite structures (15–18 nm) with enhanced antimicrobial activity .

Chemical Reactions Analysis

Types of Reactions: Silver oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Silver oxide acts as an oxidizing agent, converting aldehydes to carboxylic acids in the presence of water.

    Reduction: It can be reduced to metallic silver using reducing agents such as hydrogen or carbon monoxide.

    Substitution: Silver oxide reacts with acids to form silver salts and water.

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Metallic silver

    Substitution: Silver salts (e.g., silver chloride, silver nitrate)

Scientific Research Applications

Silver oxide has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of silver oxide involves its ability to release silver ions, which interact with microbial cell membranes, leading to cell death. The silver ions disrupt essential cellular processes, including DNA replication and protein synthesis, making silver oxide an effective antimicrobial agent .

Comparison with Similar Compounds

Key Properties

  • Antimicrobial Activity : Exhibits strong bactericidal and virucidal effects due to redox cycling between Ag⁺ and Ag³⁺ .
  • Catalytic Action: Functions as a catalyst in nano-formulations, leveraging intermolecular electron transfer .
  • Applications: Used in wound care ointments, water treatment, batteries, and nanotechnology .

Comparison with Similar Compounds

Silver(I) Oxide (Ag₂O)

Property Ag₄O₄ Ag₂O
Oxidation State Mixed (Ag⁺ and Ag³⁺) Ag⁺ only
Color/Form Black/gray insoluble solid Brown/black powder
Synthesis Complex oxidation methods Precipitation (AgNO₃ + NaOH)
Antimicrobial Efficacy 40.7% ulcer closure in 4 weeks (clinical study) Limited efficacy; slower action
Applications Topical ointments, advanced batteries, catalysts Basic batteries, mild oxidizing agent

Key Difference : Ag₄O₄’s mixed oxidation state enhances oxidative capacity and antimicrobial performance compared to Ag₂O’s single oxidation state .

Silver Oxalate (Ag₂C₂O₄)

Property Ag₄O₄ Ag₂C₂O₄
Structure Oxide with Ag⁺/Ag³⁺ Salt with Ag⁺ and oxalate ion
Synthesis Oxidation of Ag or AgNO₃ Precipitation (AgNO₃ + H₂C₂O₄)
Thermal Stability Stable up to 200°C Decomposes at ~140°C
Applications Direct antimicrobial use Precursor for Ag nanoparticles

Key Difference : Ag₂C₂O₄ serves primarily as a precursor, while Ag₄O₄ is directly applied in medical and catalytic contexts.

Silver Sulfate (Ag₂SO₄)

Property Ag₄O₄ Ag₂SO₄
Oxidation State Mixed (Ag⁺/Ag³⁺) Ag⁺ only
Solubility Insoluble in water Soluble in water
Reactivity Strong oxidizer Moderate oxidizer
Applications Water treatment, batteries Laboratory reagent, photography

Key Difference : Ag₄O₄’s insolubility and mixed oxidation state make it suitable for sustained-release applications, unlike water-soluble Ag₂SO₄.

Gamma-Phase Silver Oxide (γ-Ag₃O₄)

Property Ag₄O₄ γ-Ag₃O₄
Crystal Structure Tetragonal/monoclinic Cubic
Particle Size 12–21 nm (synthesized via plant extracts) Larger crystallites (~30 nm)
Antimicrobial Use Clinical efficacy proven Limited to in vitro studies

Key Difference: Ag₄O₄’s smaller nanoparticle size and mixed valence enhance its biomedical applicability compared to γ-Ag₃O₄.

Data Tables

Table 1: Antimicrobial Performance in Clinical Studies

Compound Ulcer Closure Rate (4 Weeks) Microcirculation Improvement (Skin PO₂) Study Source
Ag₄O₄ Ointment 40.7% +23.3% (diabetic ulcers) Belcaro et al., 2010
Ag₂O 19.4% +9.1% (control group) Belcaro et al., 2010

Table 2: Structural and Electronic Properties

Compound Oxidation States Bandgap (eV) Crystal System
Ag₄O₄ +1, +3 1.2–1.5 Tetragonal
Ag₂O +1 1.3 Cubic
γ-Ag₃O₄ +1, +3 1.8 Cubic

Q & A

Q. How is Ag₄O₄ synthesized, and what are the critical parameters affecting its purity?

Ag₄O₄ is typically synthesized by controlled oxidation of silver salts. For example, reacting silver nitrate (AgNO₃) with a strong alkali (e.g., NaOH) under specific pH and temperature conditions can yield Ag₂O, which may further oxidize to form Ag₄O₄ . Critical parameters include:

  • pH control : Excess hydroxide ions can promote undesired side reactions.
  • Temperature : Elevated temperatures (60–80°C) favor oxidation but risk decomposition.
  • Precursor purity : Impurities in silver salts (e.g., sulfate vs. nitrate) affect crystallinity .

Q. What experimental approaches determine the empirical formula of silver oxides like Ag₄O₄?

A classic gravimetric method involves decomposing a known mass of Ag₄O₄ at high temperatures (e.g., 300°C) to measure the mass loss of oxygen. The remaining metallic silver is quantified, allowing calculation of the Ag:O ratio. This method requires precise control of decomposition conditions to avoid partial reduction .

Q. How does the solubility of Ag₄O₄ compare to other silver oxides (e.g., Ag₂O) in aqueous systems?

Ag₄O₄ is sparingly soluble in water, similar to Ag₂O (Ksp ~1.5×10⁻⁸). Solubility can be estimated via equilibrium calculations:

Ag₄O₄(s)4Ag++O44\text{Ag₄O₄(s)} \leftrightarrow 4\text{Ag}^+ + \text{O}_4^{4-}

Experimental determination involves measuring ion concentrations in saturated solutions using techniques like atomic absorption spectroscopy (AAS) .

Advanced Research Questions

Q. What advanced structural characterization techniques elucidate the lattice dynamics of Ag₄O₄?

  • X-ray diffraction (XRD) : Resolves crystallographic phases and identifies impurities (e.g., Ag₂O vs. Ag₄O₄).
  • Transmission electron microscopy (TEM) : Reveals nanoscale defects and grain boundaries.
  • COMSOL Multiphysics simulations : Models optical properties (e.g., refractive index) for comparison with experimental ellipsometry data .

Q. How can Taguchi experimental design optimize Ag₄O₄ synthesis for desired crystallinity?

The Taguchi method uses orthogonal arrays to test variables (e.g., precursor concentration, stirring rate, pH) with minimal experiments. For Ag₄O₄:

  • Signal-to-noise (S/N) ratio : Maximizes crystallinity (signal) while minimizing particle agglomeration (noise).
  • ANOVA analysis : Identifies dominant factors (e.g., pH contributes 65% to variance in crystallinity) .

Q. What contradictions exist in reported electronic properties of Ag₄O₄, and how can they be resolved?

Discrepancies in bandgap measurements (1.8–2.5 eV) arise from:

  • Sample purity : Impurities (e.g., residual Ag⁺) alter conductivity.
  • Measurement techniques : UV-Vis vs. photoelectron spectroscopy yield different results. Resolution requires standardized synthesis protocols and cross-validation using multiple characterization methods .

Q. How do mixed oxidation states in Ag₄O₄ influence its catalytic activity?

Ag⁺/Ag³+ redox pairs in Ag₄O₄ enable catalytic cycles for oxidation reactions (e.g., CO oxidation). Methodology:

  • X-ray photoelectron spectroscopy (XPS) : Quantifies Ag⁺ and Ag³+ surface ratios.
  • Kinetic studies : Track turnover frequencies (TOF) under varying O₂ partial pressures .

Methodological Guidelines

  • Handling data contradictions : Use triangulation (e.g., combining XRD, TEM, and simulations) to validate structural models .
  • Error analysis : Report uncertainties in solubility measurements (e.g., ±5% for Ksp due to ionic strength effects) .
  • Ethical reporting : Disclose synthesis parameters (e.g., precursor batch numbers) to ensure reproducibility .

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